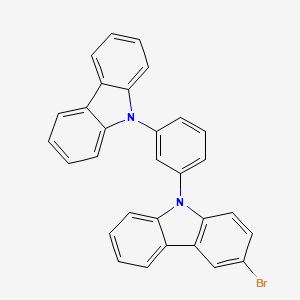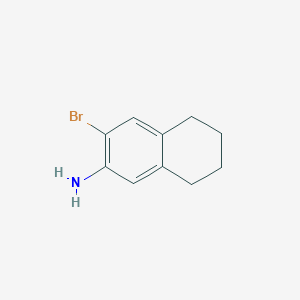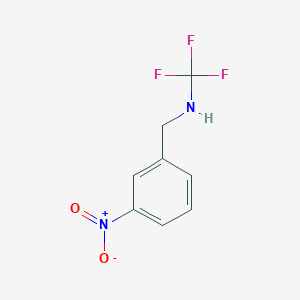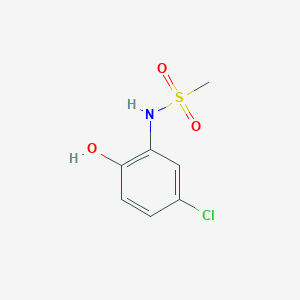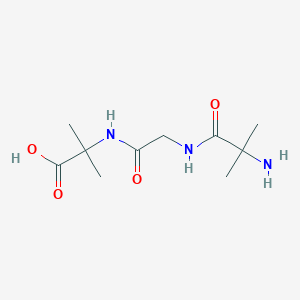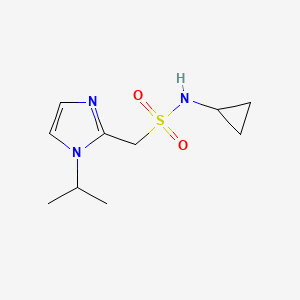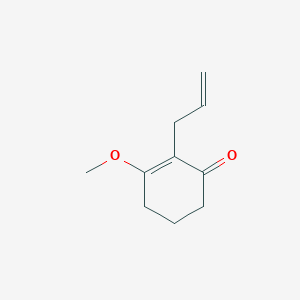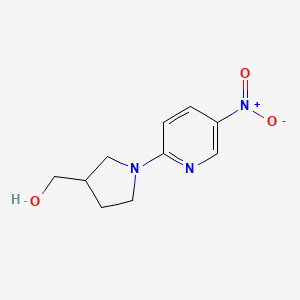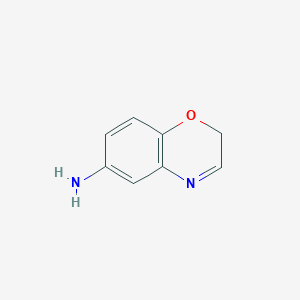
2H-1,4-Benzoxazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-6-amine is a heterocyclic compound that features a benzene ring fused with an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse biological and synthetic applications. The presence of both nitrogen and oxygen atoms in the oxazine ring contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-1,4-Benzoxazin-6-amine can be synthesized through various methods. One efficient method involves the use of potassium carbonate (K2CO3) and water (H2O) in an ionic liquid medium such as [omim][BF4]. This method allows for the chemoselective synthesis of 3-aryl-2H-1,4-benzoxazine derivatives at room temperature . Another method involves the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of iron (Fe) and acetic acid, yielding good to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of recoverable ionic liquids and environmentally benign conditions is favored to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-6-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as phenacyl bromides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium carbonate, phenacyl bromides, and various solvents such as ionic liquids. Reaction conditions often involve room temperature synthesis to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound include 3-aryl-2H-1,4-benzoxazine derivatives, which are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
2H-1,4-Benzoxazin-6-amine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
2H-1,4-Benzoxazin-6-amine can be compared with other similar compounds, such as:
Benzoxazinone: Another member of the benzoxazine family, known for its antimicrobial and antifungal properties.
Benzoxazine: A compound with a similar structure but different functional groups, used in the synthesis of polymers and resins.
Quinazolin-4-one: A fused heterocyclic compound with similar biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which contributes to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
575472-93-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2H-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C8H8N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-3,5H,4,9H2 |
InChI Key |
XMWLWTWAHMKWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
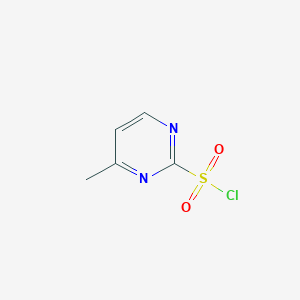
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
